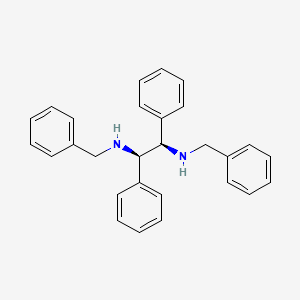

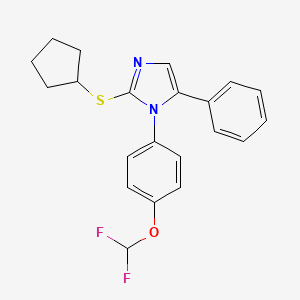

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine” is a chemical compound with the CAS number 221226-19-3 . It’s available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.54 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point wasn’t available in the search results .Scientific Research Applications

NMR Chiral Solvating Agent : Fulwood and Parker (1994) explored the use of (1R,2R)-1,2-diphenylethane-1,2-diamine as a chiral solvating agent (CSA) in the 1H NMR analysis of chiral carboxylic acids. They found significant diastereotopic resonances, making it effective for assessing enantiomeric purity of these acids in various conditions (Fulwood & Parker, 1994).

Enantioselective Hydrosilylation of Imines : Bezłada, Szewczyk, and Młynarski (2016) reported that zinc acetate complexes with (1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligands exhibited high enantioselectivity and excellent yields in the hydrosilylation of various imines (Bezłada, Szewczyk, & Młynarski, 2016).

Polymerization of Methyl Methacrylate : Ibrahim et al. (2004) studied the use of this compound as a ligand in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. They found that it contributed to an efficient and controlled polymerization process (Ibrahim et al., 2004).

Synthesis and Characterization of Chiral Ligands : Xiao (2007) synthesized novel chiral tetradentate bisferrocenyl ligands using (1R,2R)-1,2-diphenylethane-1,2-diamine and explored their characteristics through various analytical methods (Xiao, 2007).

Asymmetric Direct Aldol Reactions : Li, Xu, Ju, and Lai (2009) utilized (1R,2R)-1,2-diphenylethane-1,2-diamine as a catalyst in asymmetric direct aldol reactions, achieving high chemo- and stereoselectivity (Li, Xu, Ju, & Lai, 2009).

Chiral Macrocyclic Ligands : Bigler, Otth, and Mezzetti (2014) prepared N2P2 macrocyclic ligands using (1R,2R)-1,2-diphenylethane-1,2-diamine, contributing to advancements in organometallic chemistry (Bigler, Otth, & Mezzetti, 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, and washing with plenty of soap and water if skin irritation occurs .

properties

IUPAC Name |

(1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWNGJNPLRKLR-VSGBNLITSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)

![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)

![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)

![2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid](/img/structure/B2429743.png)